molecular formula C15H15ClN2O2S2 B6420930 2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one CAS No. 941255-79-4

2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B6420930
CAS No.: 941255-79-4
M. Wt: 354.9 g/mol
InChI Key: BRLBVFHBUXNCBY-UHFFFAOYSA-N
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Description

This compound is a thiazole-based molecule featuring a 3-chlorophenyl substituent at the 4-position of the thiazole ring, a sulfanyl (-S-) linker at the 2-position, and a morpholine-substituted ethanone moiety. Its molecular formula is C₁₅H₁₄ClN₂O₂S, with a molecular weight of 327.80 g/mol.

Properties

IUPAC Name

2-[[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S2/c16-12-3-1-2-11(8-12)13-9-21-15(17-13)22-10-14(19)18-4-6-20-7-5-18/h1-3,8-9H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLBVFHBUXNCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC(=CS2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The morpholine ring is introduced via nucleophilic substitution reactions. The chlorophenyl group is usually incorporated through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the chlorophenyl group can contribute to binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituent positions, linker groups, or additional functional moieties. Below is a comparative analysis:

Table 1: Structural Comparison
Compound Name Substituent Position (Chlorophenyl) Linker Group Additional Functional Groups Molecular Formula Molecular Weight (g/mol) Reference
2-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one 3- Sulfanyl (-S-) None C₁₅H₁₄ClN₂O₂S 327.80 Target
2-[(2-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one 2- Sulfanyl (-S-) None C₁₂H₁₄ClNO₂S 271.76
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2- Acetamide (-NHCO-) Morpholine C₁₅H₁₆ClN₃O₂S 337.83
2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone 4- Sulfonyl (-SO₂-) Indole, Benzyl C₂₁H₂₀ClN₂O₃S 436.91

Key Observations :

  • Linker Groups : Sulfanyl (-S-) linkers (as in the target compound) are less electron-withdrawing than sulfonyl (-SO₂-) groups, which could influence metabolic stability and solubility .
  • Functional Moieties : Acetamide-containing analogs (e.g., ) may exhibit enhanced hydrogen-bonding capacity compared to ketone-based structures.

Challenges :

  • Regioselectivity in chlorophenyl substitution (3- vs. 2-/4-) requires careful control of reaction conditions .
  • Sulfanyl groups are prone to oxidation, necessitating inert atmospheres during synthesis .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Melting Point (°C) Solubility (PBS) LogP (Predicted) Stability
This compound N/A Moderate 2.8 Air-sensitive
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) 137.3–138.5 Low 3.2 Stable under N₂
2-[(2-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one N/A High 2.1 Light-sensitive

Insights :

  • The target compound’s predicted LogP (2.8) suggests moderate lipophilicity, suitable for membrane permeability in drug design.
  • Sulfonyl-containing analogs (e.g., ) exhibit higher melting points due to stronger intermolecular interactions (e.g., hydrogen bonding).

Hypotheses for Target Compound :

  • The 3-chlorophenyl group may enhance steric hindrance, reducing off-target effects compared to 2-chloro analogs.
  • The sulfanyl linker could improve metabolic stability relative to ester or amide-based compounds.

Biological Activity

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN3OSC_{13}H_{14}ClN_{3}OS, with a molecular weight of approximately 295.79 g/mol. The structure features a thiazole ring, a morpholine moiety, and a chlorophenyl group, which are critical for its biological activity.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC13H14ClN3OS
Molecular Weight295.79 g/mol
CAS NumberNot specified

Anticancer Activity

Recent studies have evaluated the anticancer potential of thiazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown effectiveness against breast (MCF-7), colon (SW480), and lung (A549) carcinoma cell lines.

Research Findings:

  • Cell Viability Assays: MTT assays indicated that the compound exhibits dose-dependent cytotoxicity.
  • Mechanism of Action: Flow cytometry results suggested that the compound induces apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to disease mechanisms. For example, it has shown potential as an inhibitor of certain proteases involved in viral replication processes.

Case Study:
A study highlighted the efficacy of thiazole derivatives in inhibiting the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, suggesting that modifications in the thiazole structure could enhance antiviral activity.

Synthesis

The synthesis of 2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one typically involves multi-step reactions starting from commercially available thiazole precursors. The synthetic route often includes:

  • Formation of the thiazole ring.
  • Introduction of the chlorophenyl group.
  • Coupling with morpholine to form the final product.

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